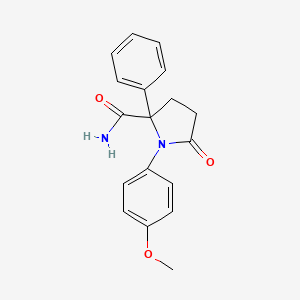![molecular formula C28H40N2O7S2 B3963293 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)](/img/structure/B3963293.png)
4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)
Vue d'ensemble
Description
'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of ATP-sensitive potassium channels (KATP) and has been used in scientific research to investigate the role of KATP channels in various physiological processes.
Mécanisme D'action
'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' acts as a potent inhibitor of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by binding to the sulfonylurea receptor subunit (SUR) of the channel complex. This binding leads to a conformational change in the channel, resulting in the closure of the channel pore and inhibition of K+ ion efflux. This inhibition leads to depolarization of the cell membrane and activation of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration and subsequent cellular responses.
Biochemical and physiological effects
The inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been shown to modulate insulin secretion, cardiac contractility, and vascular tone. In pancreatic beta cells, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to depolarization of the cell membrane and subsequent activation of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration and subsequent insulin secretion. In cardiac myocytes, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to an increase in intracellular calcium concentration and subsequent increase in cardiac contractility. In vascular smooth muscle cells, the inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels leads to depolarization of the cell membrane and subsequent contraction, resulting in an increase in vascular tone.
Avantages Et Limitations Des Expériences En Laboratoire
'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' is a potent and selective inhibitor of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels, making it a valuable tool for investigating the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in various physiological processes. However, its potency and selectivity may also limit its use in some experiments, as it may lead to off-target effects and non-specific inhibition of other ion channels. Additionally, the use of '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' may require specialized equipment and expertise, as it is a toxic and reactive compound that requires careful handling and storage.
Orientations Futures
May include the development of more selective and potent 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channel inhibitors, as well as the investigation of the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in disease states such as diabetes, heart failure, and hypertension. Additionally, the use of '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' in the development of novel therapeutics targeting 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels may also be explored.
Applications De Recherche Scientifique
'4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been used in scientific research to investigate the role of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels in various physiological processes. 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels are present in various tissues such as the heart, pancreas, and skeletal muscle, and play a crucial role in regulating cellular metabolism and function. The inhibition of 4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine) channels by '4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)' has been shown to modulate insulin secretion, cardiac contractility, and vascular tone.
Propriétés
IUPAC Name |
4-[2-[4-[4-[2-(2,6-dimethylmorpholin-4-yl)ethylsulfonyl]phenoxy]phenyl]sulfonylethyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O7S2/c1-21-17-29(18-22(2)35-21)13-15-38(31,32)27-9-5-25(6-10-27)37-26-7-11-28(12-8-26)39(33,34)16-14-30-19-23(3)36-24(4)20-30/h5-12,21-24H,13-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYPEATOQVAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)CCN4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963229.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963239.png)
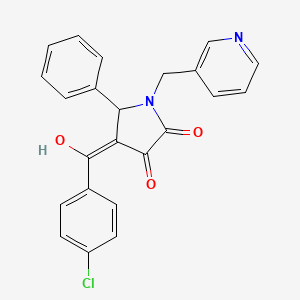
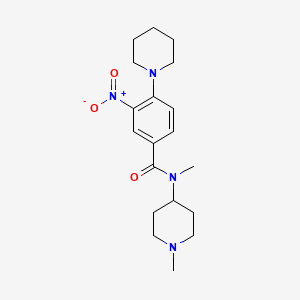

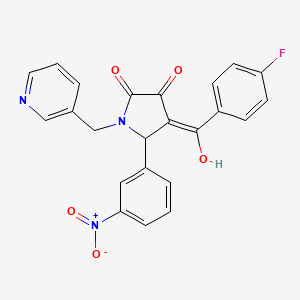
![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3963273.png)


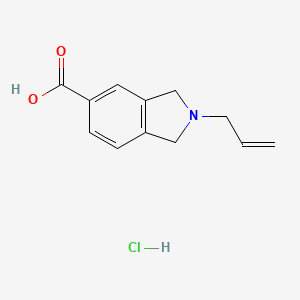
![6-amino-3-tert-butyl-4-(3-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963288.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963294.png)
